3-Oxopyrrolidine-1-carbonyl chloride
CAS No.: 2551118-57-9
Cat. No.: VC5985773
Molecular Formula: C5H6ClNO2
Molecular Weight: 147.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2551118-57-9 |
|---|---|
| Molecular Formula | C5H6ClNO2 |
| Molecular Weight | 147.56 |
| IUPAC Name | 3-oxopyrrolidine-1-carbonyl chloride |
| Standard InChI | InChI=1S/C5H6ClNO2/c6-5(9)7-2-1-4(8)3-7/h1-3H2 |
| Standard InChI Key | FPJLBBWOGFXFGO-UHFFFAOYSA-N |
| SMILES | C1CN(CC1=O)C(=O)Cl |
Introduction
3-Oxopyrrolidine-1-carbonyl chloride is a chemical compound belonging to the pyrrolidine class, which are five-membered nitrogen-containing heterocycles. This compound is particularly valuable in organic synthesis due to its carbonyl chloride group attached to the nitrogen atom of the pyrrolidine ring. It serves as a crucial building block in the synthesis of various heterocyclic compounds, including pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 3-oxopyrrolidine-1-carbonyl chloride typically involves the reaction of pyrrolidine with phosgene (carbonyl chloride) under controlled conditions. This reaction is usually performed in an inert atmosphere to prevent the decomposition of phosgene. Industrial production often utilizes continuous flow reactors to scale up synthesis, allowing for precise control over reaction parameters such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions and Applications
3-Oxopyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including substitution reactions with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters. It can also undergo hydrolysis to form 3-oxopyrrolidine-1-carboxylic acid and reduction to form 3-hydroxypyrrolidine derivatives.
| Reaction Type | Products |
|---|---|
| Substitution Reactions | Amides, Esters, Thioesters |
| Hydrolysis | 3-Oxopyrrolidine-1-carboxylic acid |
| Reduction | 3-Hydroxypyrrolidine derivatives |
Biological and Pharmacological Applications
Pyrrolidine derivatives, including 3-oxopyrrolidine-1-carbonyl chloride, are used in the synthesis of bioactive molecules that modulate biological pathways. They are particularly useful in developing enzyme inhibitors relevant to various diseases. The versatility of pyrrolidine rings in medicinal chemistry stems from their ability to interact with biological targets due to their stereochemistry and non-planarity.
Research Findings and Future Directions
Research on pyrrolidine derivatives highlights their potential in drug discovery. For instance, pyrrolidine scaffolds have been explored for their role in autoimmune diseases by targeting specific nuclear hormone receptors. The compound's reactivity and versatility make it a promising candidate for further research into developing novel pharmaceuticals.
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